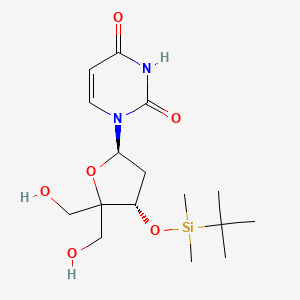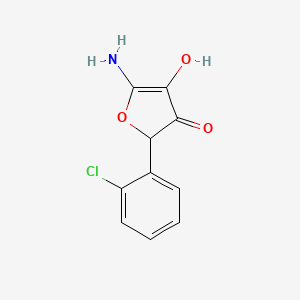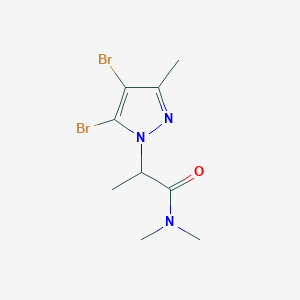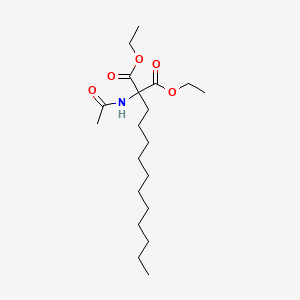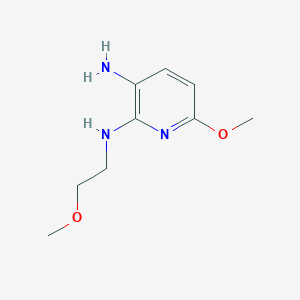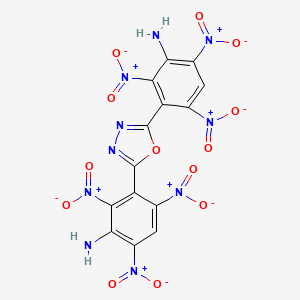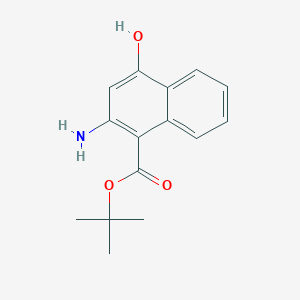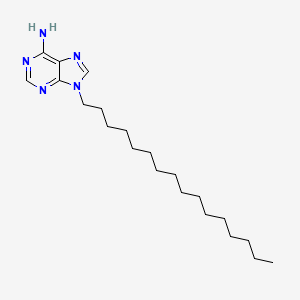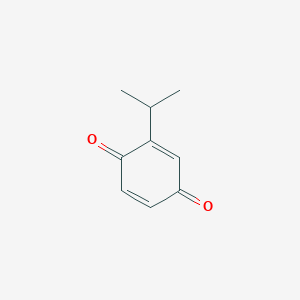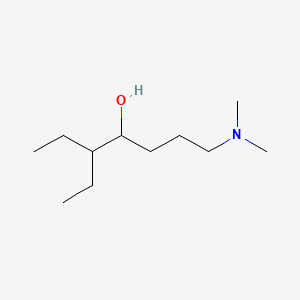![molecular formula C12H14ClNO2 B14010541 1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid CAS No. 6636-90-4](/img/structure/B14010541.png)
1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H14ClNO2. It is known for its unique structure, which includes a cyclopentane ring bonded to a carboxylic acid group and a 2-chlorophenylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 2-chloroaniline under specific conditions. One common method includes:
Cyclopentanecarboxylic Acid Preparation: Cyclopentanecarboxylic acid can be synthesized through the palladium-catalyzed hydrocarboxylation of cyclopentene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of cyclopentanecarboxylic acid derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid: A precursor in the synthesis of 1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid.
1-Aminocyclopropane-1-carboxylic acid: Shares a similar cyclopentane structure but with different functional groups.
Uniqueness
1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring with a 2-chlorophenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
6636-90-4 |
|---|---|
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
1-(2-chloroanilino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-9-5-1-2-6-10(9)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16) |
Clé InChI |
KGTGFSQKNNUILP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C(=O)O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


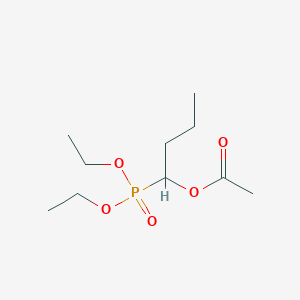
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
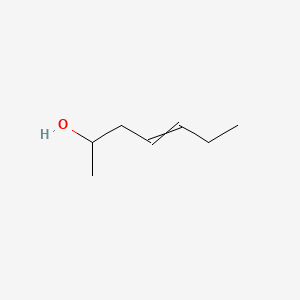
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
